molecular formula C8H4ClNO B1357791 2-Chloro-6-formylbenzonitrile CAS No. 77532-86-6

2-Chloro-6-formylbenzonitrile

Cat. No.: B1357791
CAS No.: 77532-86-6
M. Wt: 165.57 g/mol
InChI Key: YJNHLGKBKBWMNT-UHFFFAOYSA-N
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Description

2-Chloro-6-formylbenzonitrile is an organic compound with the molecular formula C8H4ClNO. It is a derivative of benzonitrile, characterized by the presence of a chloro group and a formyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-formylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzonitrile with formylating agents under controlled conditions. Another method includes the use of V2O5/Al2O3 catalysts for the one-step synthesis from 2-chlorotoluene via ammoxidation in a fixed bed reactor at atmospheric pressure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-formylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

Scientific Research Applications

2-Chloro-6-formylbenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-6-formylbenzonitrile involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis or reduction. The chloro group can be involved in substitution reactions, making the compound versatile in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-formylbenzonitrile is unique due to the presence of both chloro and formyl groups, which provide distinct reactivity patterns and make it a valuable intermediate in organic synthesis. Its dual functional groups allow for a wide range of chemical transformations and applications in various fields .

Properties

IUPAC Name

2-chloro-6-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO/c9-8-3-1-2-6(5-11)7(8)4-10/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNHLGKBKBWMNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10604775
Record name 2-Chloro-6-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77532-86-6
Record name 2-Chloro-6-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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